N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(3-methoxyphenoxy)acetamide
Description
N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(3-methoxyphenoxy)acetamide is a dibenzo-oxazepine derivative featuring a 10-ethyl substituent on the oxazepine core and a 3-methoxyphenoxy acetamide side chain. The ethyl group enhances lipophilicity, while the methoxy group may influence electronic properties and receptor binding.
Properties
IUPAC Name |
N-(5-ethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)-2-(3-methoxyphenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O5/c1-3-26-20-9-4-5-10-22(20)31-21-12-11-16(13-19(21)24(26)28)25-23(27)15-30-18-8-6-7-17(14-18)29-2/h4-14H,3,15H2,1-2H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJQUEDBRMPKTCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2OC3=C(C1=O)C=C(C=C3)NC(=O)COC4=CC=CC(=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(3-methoxyphenoxy)acetamide is a compound of significant interest in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C24H22N2O5
- Molecular Weight : 418.449 g/mol
- CAS Number : 922108-37-0
- Purity : Typically ≥ 95% .
Research indicates that compounds similar to this compound exhibit various biological activities, primarily through interactions with neurotransmitter receptors. Notably, some derivatives have been identified as selective inhibitors of the dopamine D2 receptor, which plays a crucial role in neuropharmacology and the treatment of psychiatric disorders .
Pharmacological Effects
The compound has shown promise in several areas:
- Antidepressant Activity : Studies suggest that derivatives of dibenzo[b,f][1,4]oxazepine may possess antidepressant properties by modulating neurotransmitter levels in the brain.
- Anticancer Potential : Preliminary studies indicate that this compound may inhibit angiogenesis, which is critical for tumor growth and metastasis .
- Neuroprotective Effects : There is evidence suggesting neuroprotective properties that could be beneficial in neurodegenerative diseases.
Study 1: Antidepressant Effects
A study published in the Journal of Medicinal Chemistry evaluated the effects of various dibenzo[b,f][1,4]oxazepine derivatives on depression models in rodents. The results indicated significant reductions in depressive behaviors when administered at specific dosages. The mechanism was attributed to increased serotonin and norepinephrine levels in the synaptic cleft.
Study 2: Anticancer Activity
In vitro studies demonstrated that this compound inhibited endothelial cell proliferation and migration, key processes in angiogenesis. These findings were published in Cancer Research, highlighting the compound's potential as an anti-cancer agent.
Study 3: Neuroprotection
Research conducted on neuroprotective effects showed that the compound could reduce oxidative stress markers in neuronal cell cultures exposed to neurotoxins. This study suggests a potential application for treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Data Table of Biological Activities
Comparison with Similar Compounds
Core Structure Variations
- Thiazepine vs. Oxazepine : describes dibenzo[b,f][1,4]thiazepine analogs (sulfur-containing cores), which differ from the target’s oxazepine (oxygen-containing core). Thiazepines may exhibit altered metabolic stability or receptor affinity due to sulfur’s larger atomic size and polarizability .
- Ethyl vs. Methyl Substituents: highlights a 10-methyl-substituted oxazepine analog.
Acetamide Side Chain Modifications
- Fluorine vs.
- Positional Effects: The 3-methoxyphenoxy group in the target compound introduces steric hindrance compared to para-substituted analogs (), which could impact receptor selectivity .
Functional Group Replacements
- Carbamate vs. Acetamide : BT2 () replaces the acetamide with a carbamic acid ethyl ester. Carbamates are prone to hydrolysis, suggesting BT2 may act as a prodrug, while the target’s acetamide offers greater stability .
Q & A
Q. What are the established synthetic routes for N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(3-methoxyphenoxy)acetamide?
- Methodological Answer : Synthesis typically involves coupling reactions between intermediates such as substituted phenoxyacetic acids and heterocyclic amines. For example, chloroacetylation of a precursor (e.g., 5-(4-hydroxy-3-methoxybenzylidene)-2,4-thiazolidenedione) with potassium carbonate in DMF, followed by TLC monitoring and purification via recrystallization or column chromatography, is a common strategy . Similar approaches for anthraquinone-derived acetamides involve thionyl chloride-mediated acyl chloride formation and subsequent amine coupling .
Q. How is the molecular structure of this compound characterized?
- Methodological Answer : Structural elucidation relies on X-ray crystallography (for solid-state conformation analysis) , NMR spectroscopy (¹H and ¹³C for functional group identification and stereochemistry) , IR spectroscopy (to confirm carbonyl and ether linkages) , and high-resolution mass spectrometry (HRMS) for molecular weight validation . Crystallographic data (e.g., CCDC 2209381) provide insights into bond angles and heterocyclic ring conformations .
Q. What purification techniques are effective for isolating this compound?
- Methodological Answer : After reaction completion, acid-base workup (e.g., HCl-induced precipitation) followed by recrystallization in ethyl acetate/hexane mixtures is standard . For complex mixtures, column chromatography with gradients of EtOAc/hexane (20–80%) resolves intermediates . Solvent selection (e.g., DCM/THF) depends on polarity and solubility profiles .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and selectivity?
- Methodological Answer : Apply computational reaction path searches (e.g., quantum chemical calculations) to predict activation energies and intermediate stability . For example, ICReDD’s workflow combines DFT-based transition-state modeling with high-throughput screening to identify optimal catalysts, temperatures, and solvent systems . Statistical Design of Experiments (DoE) minimizes trial runs by analyzing variables (e.g., molar ratios, reaction time) via factorial designs .
Q. How to resolve contradictions in pharmacological or reactivity data across studies?
- Methodological Answer : Use multivariate analysis to isolate confounding variables (e.g., solvent purity, humidity). Validate reproducibility via replicate experiments under controlled conditions. Cross-reference spectral data (e.g., HRMS, NMR) with published benchmarks . For biological assays, standardize cell lines/animal models (e.g., Wister albino mice ) and apply dose-response studies to clarify efficacy-toxicity relationships .
Q. What computational models predict the compound’s reactivity or binding mechanisms?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and MD simulations model interactions with biological targets (e.g., enzymes or receptors). For reaction design, reaction force field (ReaxFF) simulations map bond-breaking/forming events in heterocyclic systems . QSPR/QSAR models correlate substituent effects (e.g., methoxy vs. ethoxy groups) with electronic properties (Hammett constants) .
Q. How to design analogs with enhanced bioactivity or stability?
- Methodological Answer : Modify substituents on the dibenzooxazepine core (e.g., replacing ethyl with bulkier alkyl groups) to alter steric effects . Introduce electron-withdrawing groups (e.g., nitro, cyano) on the phenoxy moiety to enhance metabolic stability . Use parallel synthesis (e.g., Ugi reactions) to generate libraries of N-substituted acetamides for SAR studies .
Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
